

N-Tosyl-L-aspartic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Tosyl-L-aspartic acid*

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Abstract

N-Tosyl-L-aspartic acid, a derivative of the non-essential amino acid L-aspartic acid, serves as a crucial chiral building block in modern organic synthesis. Its primary utility lies in the introduction of a protected aspartic acid moiety, particularly in the field of peptide synthesis and the development of peptidomimetics. The strategic placement of the tosyl group on the α -amino nitrogen prevents unwanted side reactions and allows for controlled, sequential peptide bond formation. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and synthesis of **N-Tosyl-L-aspartic acid**. Detailed experimental protocols for its preparation and characterization are presented, alongside visualizations of key chemical transformations and workflows to support researchers in its effective application.

Discovery and Historical Context

The story of **N-Tosyl-L-aspartic acid** is intrinsically linked to the pioneering work of Emil Fischer at the turn of the 20th century. Fischer's groundbreaking research into the structure and synthesis of proteins necessitated the development of methods to selectively protect the reactive functional groups of amino acids. The introduction of the p-toluenesulfonyl (tosyl) group as a stable and reliable protecting group for amines was a significant advancement in this endeavor.

While L-aspartic acid was first isolated from asparagus juice in 1827, the deliberate synthesis of its N-tosylated form arose from the need for controlled peptide synthesis. The tosyl group's stability to acidic and basic conditions, as well as to catalytic hydrogenation, made it an attractive choice for protecting the α -amino group of amino acids like aspartic acid during the formation of peptide bonds. This allowed for the selective activation of the carboxylic acid groups for coupling with other amino acids, laying the foundation for the synthesis of complex peptides with defined sequences. The tosylation of amines is generally achieved through the Schotten-Baumann reaction, first described in the 1880s, which involves the reaction of an amine with an acyl chloride in the presence of a base.^{[1][2][3][4]}

Physicochemical and Structural Data

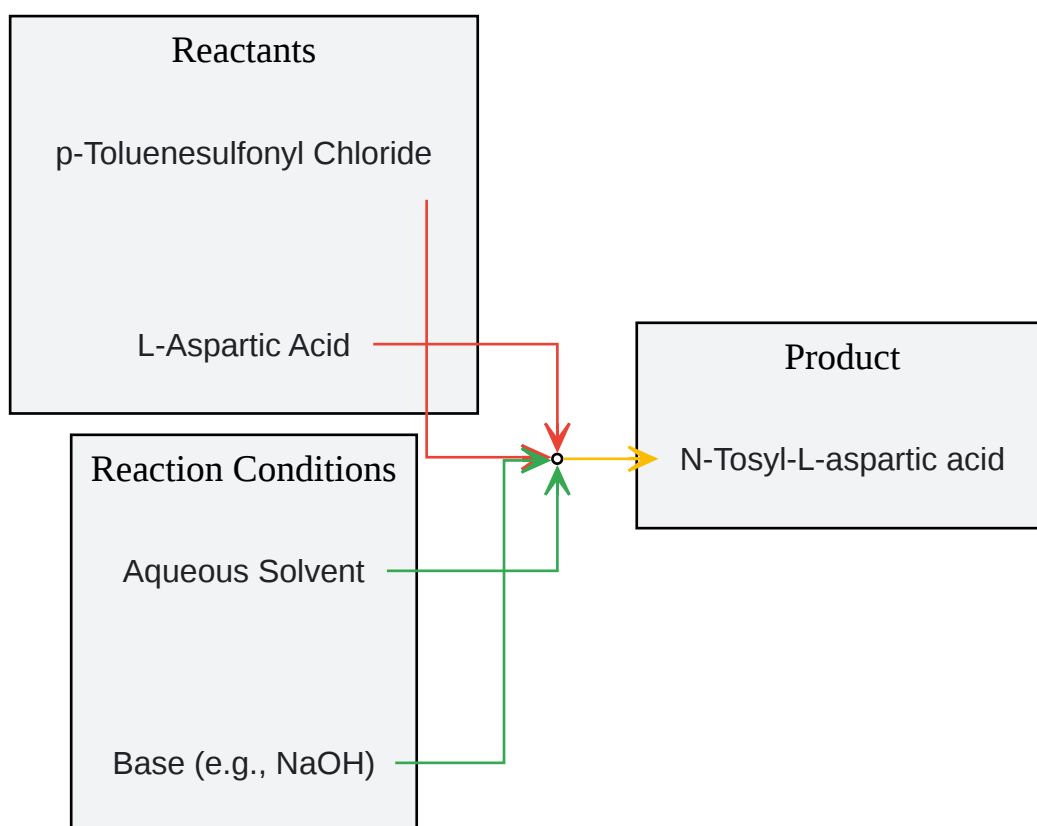
A thorough understanding of the physicochemical properties of **N-Tosyl-L-aspartic acid** is essential for its effective use in synthesis and for the purification of its derivatives. The key properties of the parent L-aspartic acid and its N-tosylated derivative are summarized below.

Property	L-Aspartic Acid	N-Tosyl-L-aspartic Acid
Molecular Formula	C ₄ H ₇ NO ₄	C ₁₁ H ₁₃ NO ₆ S
Molecular Weight	133.10 g/mol	287.29 g/mol
CAS Number	56-84-8	4816-82-4
Appearance	White crystalline solid	White crystalline powder
Melting Point	270 °C (decomposes) ^[5]	174-177 °C
Solubility	5.39 g/L in water at 25 °C ^[5]	Soluble in boiling water, slightly soluble in cold water, insoluble in ethanol and ether. ^[6]
Specific Optical Rotation ([α] _D)	+25.0° (c=1.97 in 6N HCl) ^[5]	+5.05° (c=0.5-2.0 g/mL in H ₂ O) ^[6]
pKa ₁ (α -COOH)	1.99	-
pKa ₂ (β -COOH)	3.90	-
pKa ₃ (α -NH ₃ ⁺)	9.90	-

Synthesis of N-Tosyl-L-aspartic Acid

The synthesis of **N-Tosyl-L-aspartic acid** is typically achieved through the tosylation of the α -amino group of L-aspartic acid using p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous medium. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.

General Reaction Scheme



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Figure 1: General synthesis of **N-Tosyl-L-aspartic acid**.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis and purification of **N-Tosyl-L-aspartic acid**.

Materials:

- L-Aspartic acid
- p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Dioxane
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

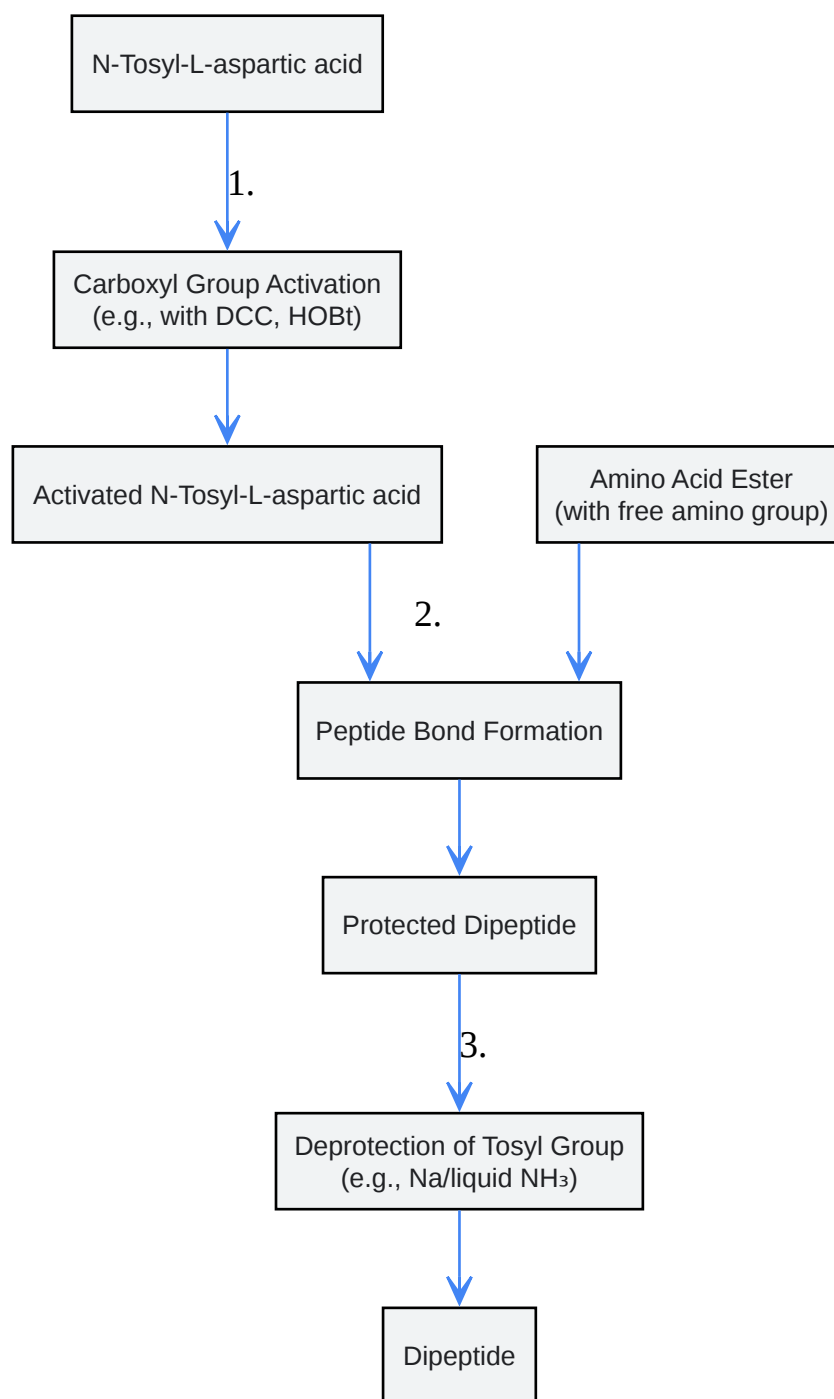
- **Dissolution of L-Aspartic Acid:** In a round-bottom flask equipped with a magnetic stirrer, dissolve L-aspartic acid in a solution of sodium hydroxide in water at 0°C (ice bath). The amount of NaOH should be sufficient to deprotonate both carboxylic acid groups and the amino group.
- **Addition of Tosyl Chloride:** To the stirred solution, add a solution of p-toluenesulfonyl chloride in a suitable organic solvent like dioxane dropwise over a period of 2-3 hours, maintaining the temperature at 0°C .
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- **Work-up:**
 - Extract the reaction mixture with ethyl acetate to remove any unreacted tosyl chloride and other organic impurities.

- Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid groups and cause the **N-Tosyl-L-aspartic acid** to precipitate.
- Extract the product into ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by recrystallization from a suitable solvent system, such as hot water or an ethanol-water mixture.

Role in Peptide Synthesis

The primary application of **N-Tosyl-L-aspartic acid** is as a protected amino acid in peptide synthesis. The tosyl group effectively masks the nucleophilicity of the α -amino group, preventing it from participating in unwanted side reactions during the activation of the carboxyl groups and subsequent peptide bond formation.

Peptide Synthesis Workflow



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Figure 2: Workflow for using **N-Tosyl-L-aspartic acid** in peptide synthesis.

Characterization Methods

The identity and purity of synthesized **N-Tosyl-L-aspartic acid** are confirmed using a combination of spectroscopic and analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and connectivity of protons in the molecule. Characteristic signals include those for the aromatic protons of the tosyl group, the α - and β -protons of the aspartic acid backbone, and the methyl group of the tosyl moiety.
 - ^{13}C NMR: Shows the number of unique carbon environments in the molecule, confirming the presence of the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the aspartic acid residue.
- Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic absorption bands include those for the N-H bond of the sulfonamide, the S=O stretches of the sulfonyl group, the C=O stretches of the carboxylic acids, and the aromatic C-H and C=C bonds of the tosyl group.
- Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
- Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
- Polarimetry: Measures the specific optical rotation of the chiral molecule, confirming its enantiomeric purity.

Conclusion

N-Tosyl-L-aspartic acid remains a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its historical significance in the development of peptide synthesis is undeniable, and its continued use in the construction of complex molecules, including pharmaceuticals and peptidomimetics, underscores its enduring importance. This guide has provided a comprehensive overview of its discovery, properties, and synthesis, equipping researchers and drug development professionals with the foundational knowledge necessary for its successful application in their work. The detailed protocols and workflow visualizations are intended to serve as practical resources for the synthesis and utilization of this important chiral building block.

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